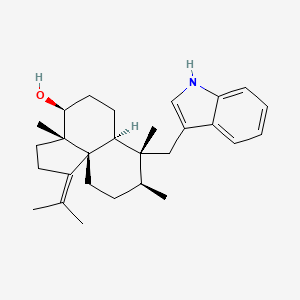
Diethylamine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of diethylamine hydrobromide and related compounds often involves reactions where diethylamine acts as a precursor or a catalyst. For example, diethylamine has been demonstrated as an efficient organocatalyst in the synthesis of medicinally relevant compounds, showcasing its utility in promoting chemical reactions under mild conditions (Kulkarni et al., 2013).
Molecular Structure Analysis
The molecular structure and conformations of diethylamine, a related compound, have been studied using techniques such as gas electron diffraction and vibrational spectroscopy. These studies provide insights into the molecular geometry and electronic structure, which are essential for understanding the behavior of this compound at the molecular level (Takeuchi et al., 1992).
Chemical Reactions and Properties
Diethylamine and its derivatives participate in various chemical reactions, indicating the reactivity of this compound. For instance, diethylamine has been used in organocatalysis, contributing to eco-safe and diastereoselective synthesis processes, highlighting its chemical versatility and potential environmental benefits (Kulkarni et al., 2013).
Scientific Research Applications
Carbon Dioxide Capture
Diethylamine hydrobromide (DETAHBr) has been utilized in carbon dioxide capture. A study by Chen and Hu (2017) demonstrated that DETAHBr, when used in a polyethylene glycol 200 solution, exhibited a phase change and contributed to an increased CO2 capacity. This research highlights the potential of DETAHBr in CO2 capture, especially considering its high CO2 capacity and the possibility of recycling the system for continuous absorption-desorption cycles without significant loss of capability (Chen & Hu, 2017).
Waste Water Treatment
In a study exploring the removal of diethylamine from synthetic wastewater, it was found that the strain Acinetobacter baumannii TRP5 could effectively utilize diethylamine for growth, achieving a 100% removal efficiency. This indicates the potential use of this compound in bioremediation and wastewater treatment applications (王俊欽, 曾俊賢, & 葉宛綺, 2008).
Chemical Synthesis
This compound is used in the synthesis of various chemical compounds. For instance, Gao et al. (1991) used this compound in the regioselective ring opening of 2,3-epoxy alcohol methanesulfonates, leading to the formation of specific diol methanesulfonates. This research points towards its application in facilitating specific reactions in organic synthesis (Gao, Saitoh, Feng, & Murai, 1991).
Supramolecular Chemistry
A study by Hanke et al. (2018) identified diethylamine as the smallest molecule that forms a supramolecular helix, which is its lowest energy aggregate. This finding is significant in the field of supramolecular chemistry, indicating the potential of this compound in forming unique molecular structures (Hanke et al., 2018).
Photodegradation of Pollutants
In the context of environmental remediation, diethylamine has been studied for its role in the photodegradation of polychlorinated biphenyls (PCBs). Lin et al. (2004) investigated the effect of diethylamine on PCB degradation under xenon simulated sunlight, finding significant photodegradation of PCBs. This suggests a possible application of this compound in the degradation of environmental pollutants (Lin, Teng, Lee, & Chen, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Diethylamine hydrobromide is a colorless, odorless salt with high solubility, often used as a reagent in organic chemistry . It can interact with a range of biomolecules, including DNA and proteins . .
Mode of Action
It is known that the compound can interact with various biomolecules, potentially influencing their function
Biochemical Pathways
It is known that the compound can interact with a range of biomolecules, potentially influencing various biochemical pathways
Pharmacokinetics
It is known that the compound is highly soluble , which could potentially influence its bioavailability
Result of Action
It is known that the compound can interact with a range of biomolecules, potentially influencing their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, if a hydrate is exposed to a dry environment, it can lose the water of crystallization to attain a lower state of hydration or an anhydrous form . The exchange of water between the drug and excipients such as starch or cellulose can also affect the solubility and mechanical properties of a drug product .
properties
IUPAC Name |
N-ethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878709 | |
| Record name | DIETHYLAMINE, HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6274-12-0 | |
| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6274-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIETHYLAMINE, HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diethylamine Hydrobromide contribute to improved perovskite light-emitting diodes (PeLEDs)?
A: this compound (DEABr), alongside other additives, plays a crucial role in enhancing the performance of sky-blue PeLEDs through a defect-passivation strategy []. While the exact mechanism is not fully elucidated in the provided abstract, it suggests that DEABr assists in reducing defects within the perovskite material, ultimately leading to improved efficiency of the LEDs.
Q2: Can you explain the role of this compound in creating water-soluble rosin flux and its advantages for soldering applications?
A: this compound acts as an activator in water-soluble rosin fluxes (WSRFs) []. These fluxes, typically comprising polyethylene glycol (PEG)-rosin derivatives, benefit from the addition of DEABr due to its ability to enhance the flux's activity. This leads to improved wetting ability during soldering, even with low-halide-content formulations. This characteristic is crucial for applications requiring low corrosion and high insulation resistance, essential for electronics manufacturing.
Q3: How does this compound impact the infectivity of Trypanosoma cruzi, the parasite responsible for Chagas disease?
A: Research indicates that this compound exhibits trypanocidal activity against Trypanosoma cruzi []. Specifically, concentrations as low as 50 micromol/L were observed to completely eliminate the parasite in culture within four days. Electron microscopy studies revealed that DEABr causes significant damage to the parasite's cellular structures, including the dilation of perinuclear membranes and swelling of mitochondria. This ultimately disrupts the parasite's membrane functions, impairing its ability to infect host cells and leading to its death.
Q4: What is the effect of this compound on skeletal muscle?
A: Studies utilizing frog sartorius muscles revealed that this compound can induce transient muscle contracture []. This effect is attributed to the drug's ability to release calcium (Ca2+) from specific sites within the muscle, thereby triggering contraction. This release mechanism appears distinct from that of other muscle contracture agents like quinine. Further, DEABr appears to interfere with calcium uptake by the sarcoplasmic reticulum, further contributing to sustained muscle contraction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






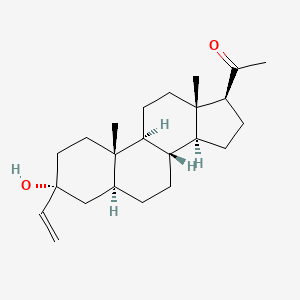



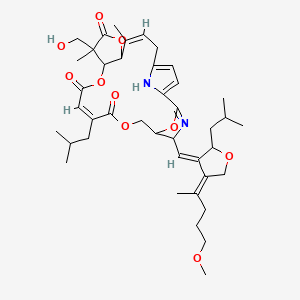
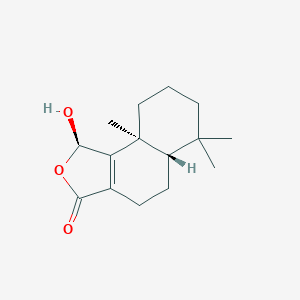
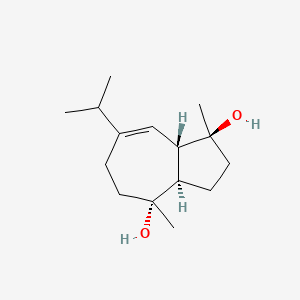
![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)

